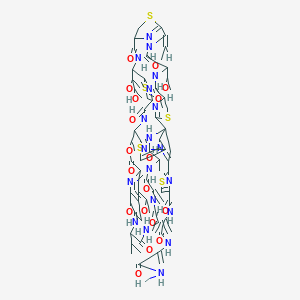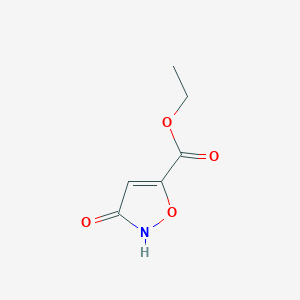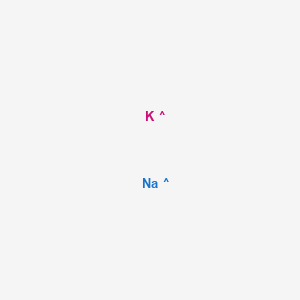
Sodium potassium
Overview
Description
Sodium potassium, commonly known as sodium-potassium alloy, is a liquid metal alloy composed of potassium and sodium. This alloy is notable for its unique properties, such as being liquid at room temperature and having a low melting point. It is highly reactive and must be handled with care, typically under an inert atmosphere or hydrocarbon liquids to prevent reactions with moisture or air .
Mechanism of Action
Target of Action
The primary target of the sodium-potassium compound is the sodium-potassium pump , also known as the Na+/K±ATPase . This pump is a transmembrane protein that resides in the plasma membrane of almost every human cell . It plays a crucial role in maintaining the electrochemical gradients of sodium and potassium ions across the cellular membrane, which is vital for numerous cellular processes .
Mode of Action
The sodium-potassium pump operates through an active transport mechanism . It uses energy, in the form of adenosine triphosphate (ATP), to move three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell . This movement is against the concentration gradient of these ions, which is why it requires energy . The pump’s action helps maintain a high concentration of potassium ions and a low concentration of sodium ions inside the cell .
Biochemical Pathways
The action of the sodium-potassium pump is integral to several biochemical pathways. It plays a key role in generating the resting membrane potential of cells . The uneven distribution of Na+ and K+ ions across the cell membrane creates an electrochemical gradient, leading to a difference in electric charge across the membrane known as the membrane potential . This membrane potential is essential for the propagation of nerve impulses in neurons, a process known as action potential .
Pharmacokinetics
The pharmacokinetics of sodium and potassium ions involve their absorption, distribution, metabolism, and excretion (ADME). Sodium and potassium are freely filtered across the glomerular membrane in the kidneys, so their concentration in the tubular filtrate is the same as the concentration in the plasma . The sodium-potassium pump helps regulate the reabsorption of these ions in the kidneys .
Result of Action
The action of the sodium-potassium pump has significant molecular and cellular effects. It helps maintain the cell’s resting membrane potential, which is crucial for the conduction of nerve impulses . It also contributes to cell volume regulation and is involved in the transport of certain metabolites . In neurons, the action potentials facilitated by the pump play a central role in cell-cell communication .
Action Environment
The action, efficacy, and stability of the sodium-potassium pump can be influenced by various environmental factors. For instance, the availability of ATP, which provides the energy for the pump’s operation, can affect its function . Additionally, changes in the extracellular concentrations of sodium and potassium ions can impact the activity of the pump . The pump’s function can also be affected by temperature and pH .
Biochemical Analysis
Biochemical Properties
Sodium potassium interacts with various enzymes, proteins, and other biomolecules. It is involved in the activation of enzymes and protein synthesis . The sodium-potassium pump, a key example of an active transporter, exports three sodium ions in return for two potassium ions . This mechanism is key to maintaining the resting membrane potential .
Cellular Effects
This compound influences cell function by maintaining the electrochemical gradients across cell membranes, which is essential for normal cellular function . It plays a vital role in nerve impulses and muscle contractions . It also affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves the sodium-potassium pump, which moves sodium ions out of the cell and potassium ions into the cell . This action creates the electrochemical gradient of sodium and potassium ions, providing the energy for active transport of various nutrients .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The sodium-potassium pump, for instance, is a key player in these metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the sodium-potassium pump . This pump is responsible for moving sodium ions out of the cell and potassium ions into the cell, maintaining the electrochemical gradients across cell membranes .
Subcellular Localization
The sodium-potassium pump, which is responsible for the transport and distribution of this compound, is located in the plasma membrane of cells . This subcellular localization is crucial for the pump’s function in maintaining the electrochemical gradients across cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium-sodium alloy involves the direct combination of potassium and sodium metals. This process is typically carried out under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The metals are heated together until they form a homogeneous liquid alloy .
Industrial Production Methods: In industrial settings, the preparation involves vacuumizing and replacing the atmosphere with argon. The sodium and potassium storage tanks, along with the alloy tank and pipelines, are heated to temperatures between 100-300°C. The metals are then weighed and added to the alloy tank in a controlled manner until the desired composition is achieved .
Chemical Reactions Analysis
Types of Reactions: Potassium-sodium alloy undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is highly reactive with water, producing hydrogen gas and hydroxides of sodium and potassium. This reaction is exothermic and can be explosive .
Common Reagents and Conditions:
Oxidation: Reacts with oxygen to form potassium superoxide and sodium oxide.
Reduction: Can act as a reducing agent in organic synthesis.
Substitution: Reacts with halogenated compounds to form alkali metal halides and corresponding organic products.
Major Products:
Oxidation: Potassium superoxide (KO2) and sodium oxide (Na2O).
Reduction: Various reduced organic compounds.
Substitution: Alkali metal halides and organic products.
Scientific Research Applications
Potassium-sodium alloy has several applications in scientific research:
Chemistry: Used as a reducing agent and catalyst in organic synthesis.
Biology: Employed in studies involving ion transport and membrane potentials.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized as a heat transfer fluid in nuclear reactors and other high-temperature applications
Comparison with Similar Compounds
Potassium-Lithium Alloy: Similar in reactivity but has different melting points and densities.
Sodium-Lithium Alloy: Shares some properties but differs in specific applications and reactivity.
Cesium-Potassium Alloy: Has a lower melting point and different reactivity profile.
Uniqueness: Potassium-sodium alloy is unique due to its liquid state at room temperature, making it suitable for applications requiring fluidity and high reactivity. Its ability to form stable alloys with a wide range of compositions also sets it apart from other alkali metal alloys .
Properties
IUPAC Name |
potassium;sodium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITYAPCSNKJESK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na].[K] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KNa | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.0881 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11135-81-2 | |
| Record name | Potassium alloy, nonbase, K,Na | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11135-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium alloy, nonbase, K,Na | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011135812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reaction mass of potassium and sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.135.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Potassium alloy, nonbase, K,Na | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the advantages of using potassium-sodium alloys as a working medium in high-temperature heat pipes?
A1: Potassium-sodium alloys offer a simple production process, lower production costs compared to some alternatives, and potentially longer service life in high-temperature heat pipes. []
Q2: How does the addition of sodium nitrite affect the thermal properties of a lithium nitrate-potassium nitrate-sodium nitrate ternary molten salt mixture for energy storage?
A2: Sodium nitrite acts as a modifier, affecting the ionic bonds within the nitrate structure and between the cations and nitrates. This results in a decrease in both the starting melting temperature (from 110°C to 104°C) and the thermal stability of the molten salt mixture. []
Q3: How does the presence of sulphur impact the catalytic activity of cerium-zirconium mixed oxides (CeZr) in NOx reduction?
A3: Sulphur surprisingly enhances the activity of CeZr catalysts in NOx reduction. This is attributed to an increase in chemisorbed oxygen on the catalyst surface after sulphur treatment. []
Q4: What is the impact of phosphorus on the activity of silicon-zirconium oxide (SiZr) based diesel oxidation catalysts?
A4: Phosphorus has a detrimental effect on the activity of SiZr based catalysts, highlighting the need to remove phosphorus-containing impurities from exhaust gases to maintain optimal catalyst performance. []
Q5: How are potassium-sodium alloys used in heat pipe technology?
A5: Potassium-sodium alloys serve as the working medium in high-temperature heat pipes. Their molten state facilitates efficient heat transfer. []
Q6: Can potassium-sodium niobate (KNN) be used to create lead-free piezoelectric materials with performance comparable to lead-based piezoelectrics?
A6: Yes, research shows that achieving a slush polar state with multiphase coexistence in KNN ceramics leads to ultrahigh piezoelectric coefficients (d33), reaching 650 ± 20 pC/N, surpassing even commercialized lead-based alternatives like PZT-5H. []
Q7: What role does potassium sodium niobate (KNN) play in the development of nanogenerators?
A7: KNN, in conjunction with zinc oxide (ZnO), enhances the piezoelectric performance of poly(vinylidene fluoride) (PVDF) based nanogenerators. Incorporating KNN/ZnO nanorods into a PVDF matrix significantly increases the output voltage and current of the nanogenerator. []
Q8: How do the concentrations of potassium and sodium in vitreous humor change postmortem and how is this information used in forensic science?
A8: Postmortem, potassium concentration in the vitreous humor rises linearly, while sodium concentration decreases. This predictable change, reflected in the sodium/potassium ratio, is a valuable tool for estimating the postmortem interval in forensic investigations. []
Q9: How do potassium and sodium ions influence the transsurface potential difference in Neurospora crassa hyphae?
A9: Increasing extracellular potassium or sodium ion concentrations causes the internal potential of Neurospora crassa hyphae to become less negative. The sensitivity to these ions suggests the involvement of the plasma membrane in maintaining cellular potential. []
Q10: What is the ecological significance of chloride-initiated salt gland secretion in insectivorous lizards?
A10: Unlike excess potassium or sodium, which can be excreted as insoluble urate salts, chloride excretion necessitates significant water loss. Insectivorous lizards, primarily consuming chloride-rich diets, have evolved salt glands that secrete primarily in response to chloride, optimizing water conservation. []
Q11: Is there a connection between autoimmune thyroid diseases (ATDs) and mineral deficiencies?
A11: Yes, research indicates that ATD patients often exhibit deficiencies in various minerals, including iodine, iron, selenium, zinc, phosphorus, magnesium, potassium, sodium, and chromium. These deficiencies can exacerbate ATD symptoms and complicate treatment. []
Q12: What analytical techniques are commonly used to determine the elemental composition of materials containing potassium and sodium?
A12: Inductively coupled plasma optical emission spectrometry (ICP-OES) is frequently employed to quantify potassium, sodium, and other elements in various materials, including ilmenite, a titanium-iron oxide mineral. []
Q13: How can researchers study the conformation and complexation behavior of crown ethers like 18-crown-5 with alkali metal ions?
A13: Nuclear Overhauser effect (NOE) spectroscopy, in conjunction with potentiometric and calorimetric titrations, provides valuable insights into the conformation of 18-crown-5 and its binding affinity for potassium, sodium, and benzylammonium cations in different solvents. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









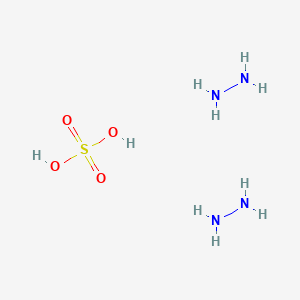
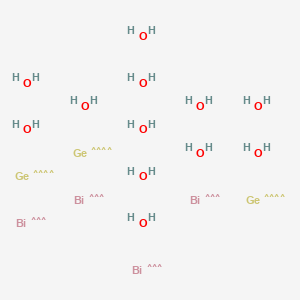

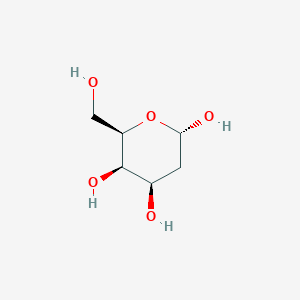
![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)
